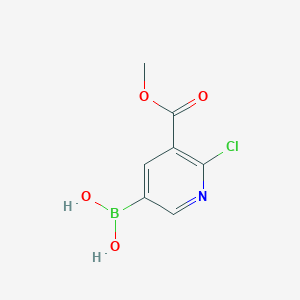

2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid” is a chemical compound that is a highly valuable building block in organic synthesis . It has a molecular weight of 215.4 . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 . The compound’s structure includes a boronic acid group, which is a key feature in its reactivity.Chemical Reactions Analysis

The compound is involved in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It also participates in formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It is insoluble in water . Its melting point ranges from 90°C to 93°C .Scientific Research Applications

Synthesis and Structural Analysis

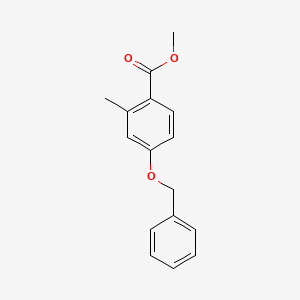

2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is a compound of interest in various synthesis and structural analysis studies. For example, the preparation of similar boronic acid derivatives involves intricate synthesis processes, as seen in the preparation of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the complexity and precision required in such chemical syntheses (Liu Guoqua, 2014).

Applications in Cross-Coupling Reactions

The compound plays a significant role in cross-coupling reactions, a fundamental process in organic synthesis. For instance, studies on the Suzuki–Miyaura cross-coupling reactions demonstrate the potential of boronic acid derivatives in creating biarylated products and atropisomers, further underscoring their importance in the synthesis of complex molecular structures (Pomarański et al., 2019).

Role in the Synthesis of Heteroarylpyridines

The compound is instrumental in synthesizing heteroarylpyridine derivatives, showcasing the versatility of boronic acids in creating highly functionalized compounds. The synthesis involves directed ortho-metalation reactions and subsequent reactions with triisopropyl borate or trimethyl borate. Such compounds find applications in various chemical and pharmaceutical contexts (Smith et al., 2008).

Analytical and Spectroscopic Applications

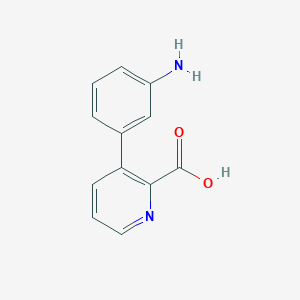

In analytical chemistry, boronic acid derivatives like this compound are used in fluorescence quenching studies. For example, the quenching of boronic acid derivatives by aniline in different solvents sheds light on the solute's conformational changes and interaction dynamics, crucial for understanding molecular interactions and designing sensors (Geethanjali et al., 2015).

Structural and Supramolecular Chemistry

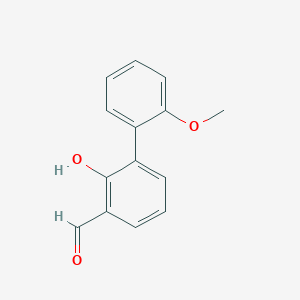

Boronic acid derivatives are also significant in studying molecular structures and supramolecular chemistry. For instance, 3-(Diethylborylethynyl)pyridines exhibit unique structural features and intermolecular interactions, essential for understanding molecular assembly and designing advanced materials (Wakabayashi et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound can be influenced by air and moisture .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, enabling the creation of complex molecules from simpler ones .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of air and moisture . These factors can affect the stability of the compound and, consequently, its efficacy in the Suzuki–Miyaura coupling reaction .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(6-chloro-5-methoxycarbonylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFRSSBVMUHAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)